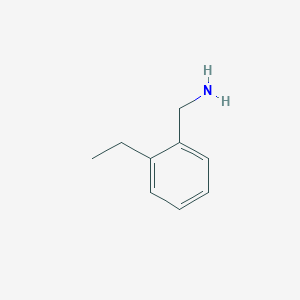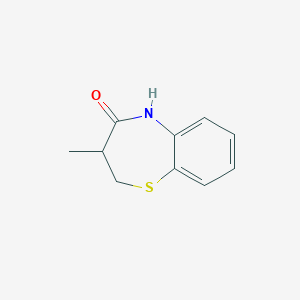
1,2-Acenaphthylenedione, 5-bromo-
描述
1,2-Acenaphthylenedione, 5-bromo- is a useful research compound. Its molecular formula is C12H5BrO2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Acenaphthylenedione, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Acenaphthylenedione, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.
Mode of Action
It is known to be widely used in the synthesis of various organic compounds.
Biochemical Pathways
It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.
Result of Action
It is known to be an important building block in the synthesis of various organic compounds.
生化分析
Biochemical Properties
1,2-Acenaphthylenedione, 5-bromo- plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can also interact with proteins that have active sites capable of accommodating its structure, leading to potential inhibition or activation of these proteins. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can form adducts with nucleophiles, affecting the function of biomolecules it interacts with .
Cellular Effects
1,2-Acenaphthylenedione, 5-bromo- has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. Studies have demonstrated that 1,2-Acenaphthylenedione, 5-bromo- can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of 1,2-Acenaphthylenedione, 5-bromo- involves its ability to bind to specific biomolecules, leading to changes in their activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. It can also activate certain proteins by inducing conformational changes. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Acenaphthylenedione, 5-bromo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Acenaphthylenedione, 5-bromo- can degrade under certain conditions, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,2-Acenaphthylenedione, 5-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and viability. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1,2-Acenaphthylenedione, 5-bromo- can also result in toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
1,2-Acenaphthylenedione, 5-bromo- is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Acenaphthylenedione, 5-bromo- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Acenaphthylenedione, 5-bromo- can influence its biological activity and the extent of its effects on cellular function .
属性
IUPAC Name |
5-bromoacenaphthylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQHHFMRUWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457682 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-35-3 | |
| Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
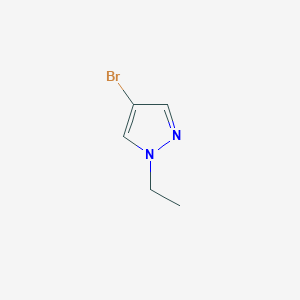
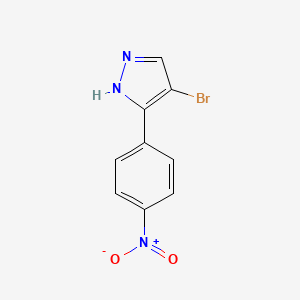
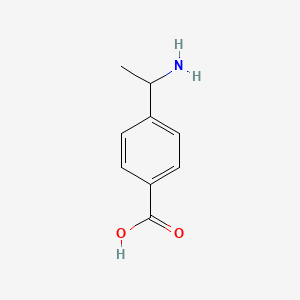
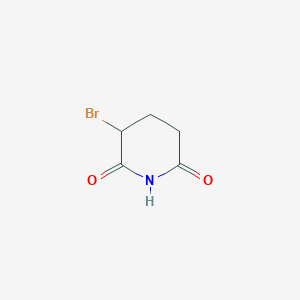
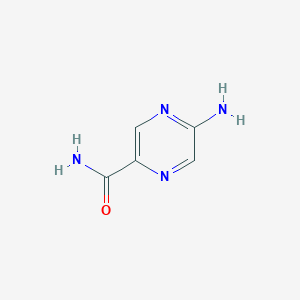
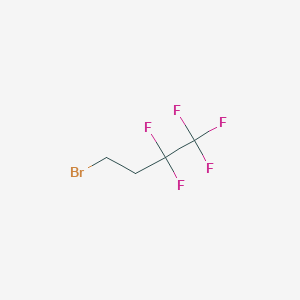
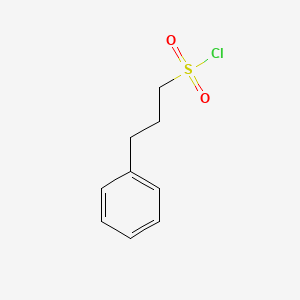

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

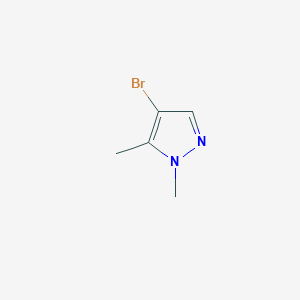
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)
